6-Chloro Substituent Confers 2.4-Fold Higher sGC Stimulation Potency vs. 6-Fluoro Analog in Rat Model
In a direct head-to-head comparison of imidazo[1,2-a]pyridine-3-carboxamide derivatives, the 6-chloro-substituted compound (Example 8) exhibited substantially superior in vivo hemodynamic effects compared to its 6-fluoro analog (Example 1) [1]. Following oral administration at 1.0 mg/kg in anesthetized rats, the 6-chloro derivative reduced mean arterial blood pressure (MAP) with a mean area under the curve (AUC) of 3160 mmHg·min [1]. In contrast, the 6-fluoro analog achieved an AUC of only 1330 mmHg·min under identical conditions, representing a 2.4-fold difference [1]. This quantitative disparity underscores the non-obvious and critical nature of the chlorine substituent at the 6-position for achieving pharmacologically meaningful sGC stimulation in vivo.
| Evidence Dimension | In vivo hemodynamic effect (blood pressure reduction) measured as area under the curve (AUC) |
|---|---|
| Target Compound Data | 6-Chloro-imidazo[1,2-a]pyridine-3-carboxamide derivative (Example 8): AUC = 3160 mmHg·min |
| Comparator Or Baseline | 6-Fluoro-imidazo[1,2-a]pyridine-3-carboxamide analog (Example 1): AUC = 1330 mmHg·min |
| Quantified Difference | 2.4-fold higher AUC for the 6-chloro derivative |
| Conditions | Anesthetized Wistar rats; oral administration at 1.0 mg/kg; mean arterial blood pressure measured over time |
Why This Matters
This data provides direct, quantitative justification for procuring and utilizing the 6-chloro intermediate specifically for sGC-targeted cardiovascular drug discovery programs, as the 6-fluoro analog yields substantially inferior in vivo efficacy.
- [1] Vakalopoulos A, Follmann M, Stasch JP, et al. 6-Chlorine-Substituted Imidazo[1,2-A]Pyridine Carboxamides and the Use Thereof as Soluble Guanylate Cyclase Stimulators. US Patent Application 2017/0101407 A1. Bayer Pharma Aktiengesellschaft. April 13, 2017. (See Example 1 vs. Example 8, and Biological Assay: 'Hemodynamic Effects in Anesthetized Rats' section). View Source
